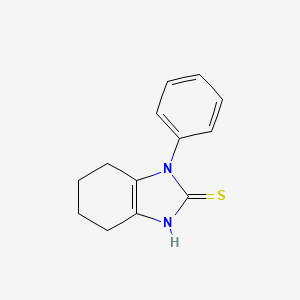

1-phényl-4,5,6,7-tétrahydro-1H-benzimidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C₁₃H₁₄N₂S and a molecular weight of 230.33 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities . The structure consists of a benzimidazole ring fused with a tetrahydrothiophene ring and a phenyl group attached to the nitrogen atom.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol has garnered attention for its potential pharmacological properties.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated its efficacy in scavenging free radicals, thus protecting cellular components from damage.

Antimicrobial Properties

The compound shows promise as an antimicrobial agent. In vitro studies revealed its effectiveness against various bacterial strains. For instance, it demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents for infections.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol against a panel of pathogens. The results indicated that at a concentration of 100 µg/mL, the compound inhibited the growth of E. coli by 70% and Staphylococcus aureus by 65%, showcasing its potential as an alternative treatment option .

Material Science Applications

In material science, 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol is being explored for its role in synthesizing novel materials with enhanced properties.

Polymer Additive

The compound can function as an additive in polymer formulations to improve thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to enhance the overall performance of the materials.

Photovoltaic Applications

Research into organic photovoltaics has identified this compound as a potential candidate for use in solar cells due to its ability to facilitate charge transfer processes. Studies indicate that when integrated into photovoltaic devices, it can improve efficiency by optimizing light absorption and electron mobility.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Observed Benefits |

|---|---|---|

| Medicinal Chemistry | Antioxidant activity | Reduces oxidative stress |

| Antimicrobial agent | Effective against E. coli and S. aureus | |

| Material Science | Polymer additive | Enhances thermal stability |

| Photovoltaic applications | Improves solar cell efficiency |

Analyse Biochimique

Biochemical Properties

1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are involved in various cellular processes . The interaction between 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol and these enzymes is primarily through binding to the active sites, leading to enzyme inhibition and subsequent modulation of biochemical pathways .

Cellular Effects

The effects of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol has been shown to alter metabolic fluxes, impacting cellular energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol can undergo degradation under certain conditions, leading to a decrease in its biological activity . Long-term exposure to this compound has also been associated with changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of the compound changes significantly at certain dosage levels .

Metabolic Pathways

1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic fluxes, leading to changes in metabolite levels and overall cellular metabolism . The interaction with specific enzymes, such as cytochrome P450, plays a crucial role in the metabolism and detoxification of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol .

Transport and Distribution

The transport and distribution of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . The distribution of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol within these compartments can influence its interaction with biomolecules and subsequent biological effects .

Méthodes De Préparation

The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include the use of ethanol as a solvent and heating under reflux. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as sodium borohydride.

Mécanisme D'action

The mechanism of action of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol involves its interaction with biological macromolecules. The benzimidazole ring can mimic naturally occurring nucleotides, allowing the compound to bind to enzymes and receptors, thereby inhibiting their activity . This interaction can disrupt various biological pathways, leading to its antimicrobial and antiviral effects.

Comparaison Avec Des Composés Similaires

1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol is unique due to its specific structure and the presence of a thiol group. Similar compounds include:

Benzimidazole: Lacks the tetrahydrothiophene ring and thiol group but shares the core benzimidazole structure.

2-Mercaptobenzimidazole: Contains a thiol group but lacks the tetrahydrothiophene ring.

1-Phenylbenzimidazole: Similar structure but without the tetrahydrothiophene ring and thiol group

Activité Biologique

1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol (CAS Number: 72324-66-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula: C₁₃H₁₄N₂S

Molecular Weight: 230.33 g/mol

IUPAC Name: 3-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thione

1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol exhibits significant biochemical activity by interacting with various enzymes and proteins. Its ability to inhibit proteases and kinases suggests a role in regulating cellular processes such as metabolism and signal transduction .

The primary mechanism through which this compound exerts its biological effects involves binding to biomolecules like enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways.

- Cell Signaling Modulation: It influences various cell signaling pathways that are crucial for cellular homeostasis and response to stimuli.

Antimicrobial Activity

Research indicates that 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol possesses antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth .

Anticancer Potential

The compound has demonstrated anti-cancer activities in several studies. It has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . Notably, it exhibits selective toxicity towards cancer cells while sparing normal cells.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in different therapeutic areas:

- Antimicrobial Studies:

- Anticancer Studies:

- Mechanistic Insights:

Dosage Effects

The biological effects of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol are dose-dependent. Lower concentrations tend to exhibit therapeutic benefits such as anti-inflammatory effects, while higher concentrations may lead to cytotoxicity .

Summary of Biological Activities

Propriétés

IUPAC Name |

3-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQLDCQVKASCIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.